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Imisopasem manganese

Cat. No.: B10826914
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
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Description

Contextualizing Superoxide (B77818) Dismutase Mimetics in Redox Biology Research

Overview of Reactive Oxygen Species and Oxidative Stress in Research Models

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are unstable molecules containing oxygen and nitrogen, respectively, that are natural byproducts of aerobic metabolism. nih.govmdpi.com These species, which include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), are not merely damaging agents but also function as second messengers under normal physiological conditions, a state referred to as oxidative eustress. mdpi.comnih.gov At low to moderate concentrations, ROS are crucial for regulating a variety of biochemical transformations and cellular processes, including proliferation, differentiation, apoptosis, and the modulation of key signal transduction pathways. nih.govmdpi.com

However, an imbalance between the production of ROS and the capacity of a biological system to detoxify these reactive intermediates leads to a condition known as oxidative stress. mdpi.commdpi.com This overaccumulation of ROS can be triggered by endogenous sources like mitochondria and various enzymes, or by exogenous factors such as ionizing radiation and certain chemical compounds. mdpi.com Excessive ROS levels result in oxidative damage to essential biomolecules, including lipids, proteins, and DNA. nih.govmdpi.com This cellular damage is implicated in a wide array of pathological processes and has been linked to aging and the development of numerous chronic diseases in research models. nih.govmdpi.com

Role of Endogenous Superoxide Dismutases (SODs) and the Rationale for Mimetic Development in Research

Aerobic organisms have evolved a sophisticated antioxidant defense system to counteract the deleterious effects of oxidative stress, with superoxide dismutase (SOD) enzymes serving as the first line of defense. nih.govresearchgate.netmdpi.com These metalloenzymes are the only known enzymes that directly scavenge the superoxide radical. nih.gov They catalyze the dismutation of the highly reactive superoxide anion into the less reactive products of molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.commdpi.com In mammalian cells, there are three primary isoforms of SOD: copper-zinc SOD (SOD1) found mainly in the cytoplasm, manganese SOD (MnSOD or SOD2) located in the mitochondria, and extracellular SOD (SOD3). mdpi.comnih.gov Of these, MnSOD is of particular interest as it scavenges superoxide at its major site of production within the cell. mdpi.com

Despite the efficiency of native SOD enzymes, their direct use as therapeutic agents in research has been met with significant limitations. researchgate.net These drawbacks include the high cost of production, potential immunogenicity, a short half-life in plasma, and poor cellular permeability due to their large molecular size (approximately 30,00 Da). researchgate.netmorelife.org These challenges severely restrict their ability to reach intracellular compartments where superoxide is predominantly generated. wustl.edu Consequently, there has been a strong rationale for the academic and pharmaceutical development of low-molecular-weight, synthetic compounds that can functionally replicate the catalytic activity of SOD enzymes. nih.govresearchgate.net These "SOD mimetics" are designed to overcome the inherent limitations of the native enzymes, offering improved stability and cellular access for research and therapeutic investigation. researchgate.netwikipedia.org

Academic Significance of Imisopasem Manganese (M40403/GC4419) as a Research Probe

Historical Development and Theoretical Underpinnings of this compound as an MnSOD Mimetic

This compound, also identified by the developmental codes M40403 and GC4419, is a manganese-based, non-peptidyl small molecule designed to mimic the function of the human mitochondrial manganese superoxide dismutase (MnSOD) enzyme. medchemexpress.comncats.iocancer.govadooq.com The development of such SOD mimetics grew out of the need to create stable, low-molecular-weight antioxidants for therapeutic and research purposes. researchgate.netwustl.edu The scientific pursuit began with early explorations of metal complexes in the 1970s, such as iron porphyrins, and evolved toward more sophisticated compounds. mdpi.com The synthesis of some of the first effective dismutase mimetics occurred in the early 1990s. mdpi.com

The theoretical foundation for the design of SOD mimetics like this compound is based on replicating the thermodynamic and electrostatic properties that govern the catalytic efficiency of native SOD enzymes. nih.govnih.gov A critical parameter is the reduction potential (E₁/₂) of the metal center, which must be tuned to be near the ~+300 mV (vs. NHE) potential of the native enzymes to effectively catalyze the dismutation of superoxide. nih.gov this compound is a manganese(II) complex with a pentaazamacrocyclic ligand. morelife.orgwustl.edu This specific chemical architecture creates a complex that is both kinetically stable against dissociation and oxidatively robust, which are crucial properties for an effective mimetic in a biological environment. morelife.org The development process was aided by the creation of molecular modeling paradigms that allowed for the prediction of catalytic activity based on structure-activity relationships. wustl.edu

Distinguishing this compound from Native SOD Enzymes for Research Applications

This compound possesses several distinct characteristics that make it a valuable tool for research applications compared to the native SOD enzymes it emulates. researchgate.netmorelife.org The most significant difference is its low molecular weight of approximately 483 Da, in stark contrast to the ~30,000 Da of the native MnSOD enzyme. morelife.orgnih.gov This smaller size is a key advantage, as it allows the mimetic to penetrate cellular and subcellular membranes, which is a major limitation for the large enzyme proteins. researchgate.net

Furthermore, this compound exhibits high stability in vivo and demonstrates a high degree of selectivity. nih.gov It catalytically removes superoxide anions without significantly interacting with other biologically relevant reactive species such as nitric oxide, hydrogen peroxide, or peroxynitrite. morelife.orgnih.gov This selectivity is a crucial feature for a research probe, as it allows investigators to specifically probe the role of the superoxide anion in various biological and pathological processes. morelife.org Another critical distinction is that this compound is not deactivated by peroxynitrite, whereas native SOD enzymes can be nitrated and inactivated by this reactive species. nih.gov This resistance to inactivation allows it to maintain its catalytic activity in inflammatory environments where peroxynitrite levels may be elevated. nih.gov

Research Findings and Compound Properties

Table 1: Comparative Properties of this compound and Native MnSOD

This table provides a comparative overview of the key properties distinguishing the synthetic mimetic from the endogenous enzyme for research purposes.

PropertyThis compound (M40403)Native MnSOD EnzymeReference(s)
Molecular Weight ~483 Da~30,000 Da (human) morelife.orgnih.gov
Classification Non-peptidyl, manganese-based complexMetalloenzyme (protein) mdpi.commedchemexpress.com
Cell Permeability Can penetrate cellular membranesCannot penetrate cellular membranes researchgate.net
In Vivo Stability HighShort half-life in plasma researchgate.netnih.gov
Selectivity High for superoxide anion; no interaction with NO, H₂O₂, ONOO⁻Specific for superoxide anion morelife.orgnih.gov
Inactivation by Peroxynitrite NoYes (via nitration) nih.gov

Table 2: Summary of Selected Preclinical Research Findings for this compound (M40403)

This table summarizes the outcomes of this compound application in different preclinical research models, highlighting its utility in studying diseases where superoxide is implicated.

Research ModelCondition StudiedKey FindingsReference(s)
Hamster Radiation-induced oral mucositisSignificantly reduced the severity and duration of oral mucositis compared to placebo. nih.gov
Mouse 5-Fluorouracil (B62378) (5-FU)-induced intestinal mucositisAttenuated 5-FU-induced intestinal damage, weight loss, and diarrhea without compromising the anti-tumor activity of 5-FU. nih.gov
Rat Carrageenan-induced inflammationInhibited the inflammatory response, attenuating multiple parameters of inflammation. medchemexpress.com
Mouse Total Body Irradiation (TBI)Reduced TBI-induced tissue destruction, showing radioprotective effects on hematopoietic and lymphoid tissues. medchemexpress.com
Human Neuroblastoma Cells & Drosophila Paraquat-induced toxicity (Parkinson's model)Protected against paraquat-induced oxidative damage and compensated for the loss of endogenous SOD enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35Cl2MnN5 B10826914 Imisopasem manganese

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation.

Molecular Formula

C21H35Cl2MnN5

Molecular Weight

483.4 g/mol

IUPAC Name

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Origin of Product

United States

Mechanistic and Biophysical Characterization in Preclinical Research

Fundamental Enzymatic Mimicry and Catalytic Mechanism of Superoxide (B77818) Dismutation

Imisopasem manganese functions by replicating the core catalytic activity of native MnSOD, specifically its ability to neutralize the highly reactive superoxide radical.

This compound acts as a direct scavenger of superoxide anions, effectively converting them into less harmful species. It is characterized as a stable, non-peptidyl mimetic of manganese superoxide dismutase (MnSOD) researchgate.netmedchemexpress.comresearchgate.netnih.govbocsci.comcancer.govmedkoo.com. The compound catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) nih.govmdpi.com. Notably, this compound exhibits selectivity, meaning it scavenges superoxide anions without significantly interacting with or being deactivated by other reactive oxygen species (ROS) such as nitric oxide, peroxynitrite, hydrogen peroxide, oxygen, or hydroxyl radicals researchgate.netnih.gov. This selectivity is a key advantage over some native SODs, which can be deactivated by peroxynitrite nih.gov. The compound's mechanism involves the release of Mn²⁺ ions in vivo, which then promote biochemical processes, including antioxidant reactions bocsci.com. Other manganese-based SOD mimics, such as MnTE-2-PyP (also known as AEOL 10150), also demonstrate potent catalytic scavenging of superoxide mdpi.comscirp.orgnih.govnih.govnih.govresearchgate.net.

The catalytic efficiency of this compound in dismutating superoxide is quantified by its rate constant. Research indicates that this compound possesses a catalytic rate constant exceeding 2 x 10⁷ M⁻¹s⁻¹ caymanchem.com. This high rate constant signifies its potent ability to neutralize superoxide radicals. Compared to native SOD enzymes, this compound can catalytically remove superoxide anions at a higher rate and with greater selectivity researchgate.netresearchgate.netnih.gov. Its mechanism ensures it does not interfere with other ROS involved in inflammatory responses medchemexpress.com. While specific selectivity data for this compound against a broad panel of ROS is limited in the provided snippets, its described function highlights its primary role in superoxide dismutation. Other manganese complexes have shown catalytic rate constants ranging from 0.65 to 1.54 × 10⁶ M⁻¹s⁻¹ unr.edu.ar, with specific manganous complexes achieving rates of 2.2 x 10⁷ and 1.8 x 10⁷ M⁻¹s⁻¹ nih.gov, underscoring the high activity achieved by manganese-based SOD mimics.

The catalytic prowess of this compound is intrinsically linked to the coordination environment of the manganese ion. The design of SOD mimics emphasizes the crucial role of the ligand in modulating the manganese center's reactivity with superoxide mdpi.comresearchgate.net. The specific arrangement of ligands around the manganese ion dictates its redox potential, geometry, and stability, all of which are essential for efficient superoxide dismutation mdpi.com. In native human MnSOD, the manganese ion is coordinated by histidine and aspartate residues, forming a specific active site environment that facilitates proton-coupled electron transfer mdpi.com. Similarly, synthetic manganese complexes mimic this by employing carefully designed ligands. For instance, manganese complexes with salen derivatives and cyclic polyamines are recognized for their SOD-mimicking capabilities researchgate.netmdpi.com. The structure-activity relationship of these porphyrin-based compounds, for example, highlights how ligand modifications can influence catalytic efficacy scirp.org. Ligand flexibility is particularly important when the reaction proceeds via an inner-sphere electron transfer mechanism, a common pathway for SOD mimics mdpi.com.

Manganese Redox Cycling and its Contribution to Mimetic Function

The catalytic cycle of this compound, like other SOD mimics, relies on the reversible cycling of the manganese ion between different oxidation states.

The design of the ligand surrounding the manganese center significantly influences the redox potentials of the manganese ion, thereby tuning its catalytic activity for superoxide dismutation unr.edu.armdpi.comresearchgate.netmdpi.com. The optimal redox potential for efficient superoxide dismutation is approximately 0.36 V versus the normal hydrogen electrode (NHE) researchgate.net. Manganese complexes with redox potentials closer to this optimal value generally exhibit higher intrinsic SOD activity researchgate.net. Ligands can be engineered to either withdraw or donate electron density to the manganese center, thereby adjusting its reduction potential. For instance, electron-withdrawing ligands can make the metal center more electron-deficient, enhancing its ability to accept electrons from superoxide wikipedia.org. Studies have shown that altering substituents on the ligand can lead to a controllable range of Mn(III)/Mn(II) redox potentials, directly correlating with catalytic activity in processes like hydrogen peroxide dismutation mdpi.com. Furthermore, ligand flexibility can play a critical role in facilitating inner-sphere electron transfer mechanisms, which are vital for the catalytic cycle mdpi.com. The ligand's electronic and steric properties also influence the stability of the manganese complex, ensuring sustained catalytic activity rsc.org.

Cellular and Subcellular Interactions in In Vitro and Ex Vivo Models

Preclinical investigations into this compound have explored its behavior within cellular environments, including its uptake, intracellular localization, modulation of redox status, and interactions with key organelles like mitochondria.

Cellular Uptake and Intracellular Localization in Model Cell Lines

The efficacy of this compound in cellular assays has been demonstrated at concentrations as low as 10 μM, indicating its ability to penetrate cell membranes and exert its effects duke.edu. Studies utilizing advanced imaging techniques, such as X-ray fluorescence microscopy (XFM), on related manganese(II) pentaazamacrocycles (MnPAMs), a class to which this compound belongs, have shown a 10- to 100-fold increase in cellular manganese levels compared to control cells researchgate.net. The lipophilicity of these MnPAMs has been identified as a key predictor of their cellular manganese accumulation researchgate.net.

Research into manganese transport in cell lines, such as A549 cells, suggests that specific transporter proteins, namely ZIP8 and ZIP14, play a significant role in cellular manganese uptake mdpi.com. While ZIP14 is primarily localized at the plasma membrane, ZIP8 has been observed in intracellular compartments, including lysosomes and mitochondria, depending on the cell type mdpi.com. The uptake of manganese itself into mitochondria is known to be mediated by the mitochondrial Ca²⁺ uniporter, a process influenced by the mitochondrial membrane potential nih.gov. For other MnSOD mimetics, such as Mn porphyrins, their cationic charge and lipophilicity are crucial factors that facilitate their uptake into mitochondria mdpi.comnih.gov.

Table 1: Cellular Uptake and Efficacy of this compound and Related Compounds

Cell Line/ModelConditionMeasured ParameterValueReference
Various cell linesAssays requiring cell penetrationEfficacious concentration10 μM duke.edu
Amine-based MnPAMs (e.g., this compound)TreatmentIncrease in cellular manganese levels10-100 fold researchgate.net
HeLa cellsEndogenous labile Mn²⁺Concentration1.14 ± 0.15 μM nih.gov
A549 cellsIncubation at 37 °C vs. 4 °C⁵⁴Mn accumulationSignificantly decreased at 4 °C (approx. 2%) mdpi.com

Modulation of Intracellular Redox Status in Cellular Assays

Comparative studies have highlighted the compound's effects on various cellular redox markers. For instance, in H9c2 rat cardiomyocytes exposed to rotenone (B1679576) and antimycin A, this compound led to a decrease in mitochondrial superoxide and a restoration of mitochondrial membrane potential researchgate.netdntb.gov.ua. Similarly, in hydrogen-peroxide-treated H9c2 cells, it was found to reduce JNK phosphorylation researchgate.netdntb.gov.ua. Furthermore, in paraquat-exposed COS-7 fibroblasts, this compound promoted cell growth researchgate.netdntb.gov.ua. These findings underscore its capacity to modulate cellular redox balance and mitigate oxidative stress-induced cellular damage.

Table 2: Modulation of Intracellular Redox Status by this compound and Cobinamide in Cellular Assays

Cell Line/ModelConditionMeasured ParameterThis compound EffectComparative Compound Effect (Cobinamide)Reference
H9c2 rat cardiomyocytesRotenone/antimycin A exposureMitochondrial superoxideDecreasedDecreased (outperformed M40403) researchgate.netdntb.gov.ua
H9c2 rat cardiomyocytesRotenone/antimycin A exposureMitochondrial membrane potentialReturned to normalReturned to normal (outperformed M40403) researchgate.netdntb.gov.ua
H9c2 cellsHydrogen peroxide treatmentJNK phosphorylationReducedReduced (outperformed M40403) researchgate.netdntb.gov.ua
COS-7 fibroblastsParaquat (B189505) exposureCell growthIncreasedIncreased (outperformed M40403) researchgate.netdntb.gov.ua
HT29-MD2 cellsLipopolysaccharide (LPS) challengeROS levelsModulated (suppressed inflammatory response)Not specified duke.edu
Guinea pig model of asthma-like reactionOvalbumin (OA) aerosol exposureMnSOD activityRestored to normalNot specified patsnap.com

Interaction with Mitochondria in Cellular Research

As a mimetic of mitochondrial MnSOD, this compound is intrinsically linked to mitochondrial function, which is a primary site of ROS production in aerobic cells mdpi.com. Research on related compounds, such as the mitochondria-targeted SOD mimetic MitoSOD, has demonstrated rapid and significant uptake into mitochondria, dependent on the mitochondrial membrane potential, while retaining its SOD activity nih.gov. This suggests that the structural features of this compound may also facilitate its accumulation within this organelle.

In cellular assays, this compound has shown direct effects on mitochondrial health. Specifically, in H9c2 rat cardiomyocytes exposed to conditions that induce mitochondrial stress (rotenone and antimycin A), this compound contributed to the return of mitochondrial membrane potential and a decrease in mitochondrial superoxide levels researchgate.netdntb.gov.ua. These findings indicate a protective role against mitochondrial dysfunction. Furthermore, studies on other MnSOD mimetics have shown that they can protect mitochondrial enzymes, such as aconitase, from damage caused by superoxide radicals, thereby preserving mitochondrial integrity nih.gov. The cellular distribution of manganese itself, and related compounds, can be influenced by factors like lipophilicity and specific transporters, with evidence suggesting potential localization within mitochondria researchgate.netmdpi.comnih.gov.

Table 3: Mitochondrial Interactions of this compound in Cellular Models

Cell Line/ModelConditionMeasured ParameterThis compound EffectReference
H9c2 rat cardiomyocytesRotenone/antimycin A exposureMitochondrial membrane potentialReturned to normal researchgate.netdntb.gov.ua
H9c2 rat cardiomyocytesRotenone/antimycin A exposureMitochondrial superoxideDecreased researchgate.netdntb.gov.ua
MitoSOD (mitochondria-targeted)GeneralMitochondrial uptakeMembrane potential-dependent nih.gov
Mn porphyrinsGeneralMitochondrial uptakeLipophilicity/charge dependent mdpi.comnih.gov

Compound List:

this compound (M40403, GC4419)

Manganese superoxide dismutase (MnSOD)

Superoxide dismutase (SOD)

Reactive oxygen species (ROS)

Superoxide anion (O₂•⁻)

Hydrogen peroxide (H₂O₂)

Mitochondria

Manganese (Mn)

Manganese(II) pyane

Manganese(III) meso-tetrakis(N-(2′-n-butoxyethyl)pyridinium-2-yl)porphyrin (MnTnBuOE-2-PyP5+)

MitoSOD

Cobinamide

Manganese(III)tetrakis(4-benzoic acid)porphyrin (MnTBAP)

Preclinical Research Methodologies and Model Applications

In Vitro Research Methodologies

In vitro studies have been crucial in characterizing the fundamental mechanisms of action of imisopasem manganese. These laboratory-based methodologies allow for controlled investigation of its effects at the cellular and molecular level.

Cell-based assays are fundamental tools for evaluating the ability of this compound to protect cells from oxidative damage. These assays often involve inducing oxidative stress in cell cultures and then measuring the protective effects of the compound. For instance, studies have used human neuroblastoma cells and rat cardiomyocytes exposed to toxins like paraquat (B189505) and rotenone (B1679576) to demonstrate the cytoprotective effects of this compound. evitachem.comnih.govnus.edu.sg

Commonly used cell lines and their applications in this research include:

Human neuroblastoma cells: Used to model neurodegenerative conditions and assess protection against neurotoxins. evitachem.com

Rat cardiomyocytes (H9c2): Employed to study the effects on heart cells under oxidative stress. nus.edu.sg

COS-7 fibroblasts: Utilized to observe the impact on cell growth in the presence of oxidative stressors. nus.edu.sg

House Ear Institute-Organ of Corti 1 (HEI-OC1) cells: A cochlear cell line used to investigate potential protection against auditory cell damage. nus.edu.sg

The effectiveness of this compound in these assays is often quantified by measuring key indicators of oxidative stress and cell viability, such as levels of reactive oxygen species (ROS), mitochondrial membrane potential, and cell survival rates. nus.edu.sgpromega.com For example, FACS assays have been used to show that this compound can rescue cells from paraquat-induced toxicity. nih.gov

Table 1: Cell-Based Assays for Oxidative Stress Modulation with this compound

Assay TypeCell LineOxidative StressorKey FindingsReference
Cell Viability/ToxicityHuman NeuroblastomaParaquatDemonstrated protective effects against toxin-induced cell damage. evitachem.com
Mitochondrial Superoxide (B77818) MeasurementRat Cardiomyocytes (H9c2)Rotenone, Antimycin AReduced mitochondrial superoxide and restored mitochondrial membrane potential. nus.edu.sg
Cell GrowthCOS-7 FibroblastsParaquatIncreased cell growth in the presence of the oxidative stressor. nus.edu.sg
Apoptosis AnalysisHEI-OC1 Cochlear CellsN-acetylcysteine (at high concentrations)Investigated apoptosis induced by high concentrations of antioxidants. nus.edu.sg

Biochemical assays are employed to directly measure the superoxide dismutase (SOD)-like activity of this compound. These assays confirm that the compound mimics the enzymatic function of native SOD. One common method involves the use of nitroblue tetrazolium (NBT). nih.gov In this assay, superoxide radicals reduce NBT to a colored formazan (B1609692) product. The presence of a functional SOD mimetic like this compound inhibits this reaction, providing a quantifiable measure of its catalytic activity. nih.gov

Stopped-flow kinetic analysis is another sophisticated technique used to rigorously characterize the SOD activity of this compound. nih.gov This method allows for the measurement of very rapid reaction rates, confirming that the compound catalytically removes superoxide at a high rate. nih.govmorelife.org These assays have established that this compound possesses catalytic activity comparable to or even exceeding that of the native enzyme. morelife.org

Table 2: Biochemical Assays for Superoxide Dismutase Activity

Assay MethodPrincipleOutcome MeasuredReference
Nitroblue Tetrazolium (NBT) AssayInhibition of the reduction of NBT by superoxide radicals.Quantification of SOD-like activity. nih.gov
Stopped-Flow Kinetic AnalysisMeasurement of rapid reaction kinetics.Determination of the catalytic rate of superoxide removal. nih.gov

Researchers have utilized molecular biology techniques to investigate how this compound influences cellular signaling pathways and the expression of genes and proteins involved in inflammation and cell survival. Studies have shown that this compound can modulate the expression of various inflammatory mediators. nih.gov For example, in models of inflammation, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Furthermore, this compound has been found to influence key signaling pathways. For instance, it has been reported to block the activation of the NF-κB transcription factor, which plays a critical role in the inflammatory response. nih.gov The compound's impact on gene expression has been analyzed using techniques like cDNA microarrays, which allow for the simultaneous monitoring of thousands of genes. nih.gov These studies have helped to identify genes that are responsive to MnSOD activity and may be involved in cellular resistance to stressors like ionizing radiation. nih.govmdpi.complos.org

In Vivo Animal Model Research Applications

Animal models are indispensable for evaluating the therapeutic potential of this compound in a whole-organism context. These studies provide insights into the compound's efficacy in complex disease states involving systemic inflammation and organ-specific damage.

This compound has been extensively tested in various animal models of systemic inflammation. morelife.orgresearchgate.net One such model is carrageenan-induced pleurisy in rats, which mimics an acute inflammatory response. nih.gov In this model, this compound has been shown to reduce fluid accumulation, neutrophil infiltration, and the production of inflammatory mediators in the pleural cavity. nih.gov

Another relevant model is total body irradiation (TBI) in mice. medchemexpress.com TBI induces widespread tissue damage mediated by oxidative stress. medchemexpress.com Pre-treatment with this compound has been found to mitigate this damage, particularly in the hematopoietic and lymphoid tissues. medchemexpress.com Studies using apolipoprotein(E)-deficient mice, a model for atherosclerosis, have demonstrated that this compound can improve endothelial function by reducing vascular oxidative stress. nih.gov

Table 3: Animal Models of Systemic Oxidative Stress and Inflammation

Animal ModelDisease/Condition ModeledKey Findings with this compoundReference
RatCarrageenan-induced pleurisy (acute inflammation)Reduced inflammatory cell infiltration, edema, and pro-inflammatory cytokine levels. nih.gov
MouseTotal Body Irradiation (TBI)Decreased apoptosis in the small and large bowel; promoted recovery of lymphoid and hematopoietic tissues. medchemexpress.com
Apolipoprotein(E)-deficient MouseAtherosclerosis/Endothelial DysfunctionSuppressed superoxide production and improved endothelium-dependent vasorelaxation. nih.gov
Drosophila melanogaster (Fruit fly)Paraquat-induced toxicity (oxidative stress)Increased survival and improved locomotion; compensated for the loss of endogenous SOD enzymes. nih.gov

The protective effects of this compound have also been investigated in models of injury to specific organs.

Intestinal Injury: In a mouse model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis, a common side effect of chemotherapy, this compound was shown to attenuate the severity of diarrhea and intestinal mucosal damage. nih.gov It helped preserve the structural integrity of the intestinal villi. nih.gov The compound has also demonstrated protective effects in models of intestinal ischemia and reperfusion injury and colitis. nih.gov

Pulmonary Injury: The carrageenan-induced pleurisy model in rats also serves as a model for acute lung injury. nih.gov Histological examination of lung tissue from these animals revealed that this compound significantly reduced tissue injury and neutrophil infiltration. nih.gov

Auditory Injury: The potential for this compound to protect against hearing loss has been explored. While direct in vivo studies are part of broader research into antioxidant therapies for cochlear damage, in vitro work using cochlear cell lines like HEI-OC1 has been used to assess the effects of antioxidant compounds on auditory cells. nus.edu.sg

These organ-specific studies highlight the broad therapeutic potential of this compound in conditions where localized oxidative stress and inflammation are key pathological drivers. nih.govmorelife.org

Studies on Physiological Responses to Oxidative Challenge in Animal Models

This compound, a low molecular weight mimetic of manganese superoxide dismutase (MnSOD), has been investigated in various preclinical animal models to evaluate its efficacy in mitigating physiological damage induced by oxidative challenges. These studies highlight the compound's ability to catalytically scavenge superoxide radicals, thereby reducing oxidative stress and its downstream pathological consequences.

In a murine model of 5-Fluorouracil (5-FU)-induced intestinal mucositis, a condition characterized by severe inflammation and tissue damage driven by reactive oxygen species (ROS), this compound demonstrated significant protective effects. frontiersin.org Treatment with the compound led to a marked reduction in the severity of diarrhea and an amelioration of intestinal mucosal injury. frontiersin.org This was associated with a decrease in apoptosis (programmed cell death) within the small intestine. frontiersin.org The underlying mechanism is attributed to the compound's ability to mimic SOD, reducing the initial burst of superoxide radicals triggered by the chemotherapeutic agent. frontiersin.org

Another significant application of this compound has been demonstrated in a rat model of colitis induced by trinitrobenzene sulfonic acid (TNBS). This model mimics inflammatory bowel disease, where oxidative stress is a key pathogenic factor. nih.gov Administration of this compound resulted in a significant reduction in body weight loss and diarrhea. nih.gov Histological examination revealed a substantial improvement in the colonic architecture, with reduced mucosal necrosis. nih.gov Furthermore, the treatment decreased the infiltration of neutrophils, as indicated by lower myeloperoxidase activity, and reduced levels of malondialdehyde, a marker of lipid peroxidation. nih.gov The compound also attenuated the expression of adhesion molecules like P-selectin and ICAM-1, which are crucial for the inflammatory cascade. nih.gov

The neuroprotective potential of SOD mimetics like this compound has been explored in models of neurotoxicity. In a Drosophila melanogaster (fruit fly) model of paraquat-induced toxicity, which generates extensive superoxide radicals and is used to study mechanisms related to Parkinson's disease, this compound conferred significant protection. nih.gov The compound was able to compensate for the genetic loss of endogenous SOD enzymes, indicating its ability to function at both cytosolic and mitochondrial levels to mitigate oxidative damage. nih.gov

Furthermore, in a rat model of carrageenan-induced pleurisy, an acute inflammatory response, this compound was shown to inhibit the inflammatory cascade. researchgate.net Its efficacy has also been noted in mitigating tissue damage from total body irradiation in mice, underscoring its potential as a radioprotective agent by preventing ROS-mediated cellular injury. nih.gov

These studies collectively demonstrate that this compound effectively modulates physiological responses to a variety of oxidative challenges in animal models, primarily by reducing the burden of superoxide radicals and consequently limiting inflammation, apoptosis, and tissue damage.

Table 1: Summary of Preclinical Studies on this compound in Animal Models of Oxidative Challenge

Animal ModelOxidative ChallengeKey Physiological Findings with this compound TreatmentReference
Mouse5-Fluorouracil (5-FU)Reduced severity of diarrhea, ameliorated intestinal mucosal injury, decreased intestinal apoptosis. frontiersin.org
RatTrinitrobenzene sulfonic acid (TNBS)-induced colitisReduced body weight loss and diarrhea, improved colonic architecture, decreased neutrophil infiltration and lipid peroxidation, reduced expression of inflammatory adhesion molecules. nih.gov
Drosophila melanogasterParaquatCompensated for loss of endogenous SOD, protected against oxidative damage. nih.gov
RatCarrageenan-induced pleurisyAttenuated the inflammatory response. researchgate.net
MouseTotal Body IrradiationReduced tissue destruction. nih.gov

Advanced Imaging Applications in Preclinical Magnetic Resonance Research

Theoretical Basis for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) in Preclinical Studies

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a specialized MRI technique that utilizes the paramagnetic properties of manganese ions (Mn²⁺) to provide functional and anatomical contrast in biological tissues. frontiersin.orgnih.govspringernature.com The theoretical basis of MEMRI hinges on the ability of Mn²⁺ to act as a contrast agent by shortening the longitudinal relaxation time (T1) of water protons in its vicinity. springernature.comnih.gov This T1-shortening effect results in a hyperintense (brighter) signal on T1-weighted MR images, allowing for the visualization of tissues where Mn²⁺ has accumulated. springernature.comnih.gov

A key aspect of MEMRI's utility in preclinical studies is the biological behavior of the Mn²⁺ ion. It is recognized as a calcium (Ca²⁺) analog, enabling it to enter excitable cells, such as neurons and cardiomyocytes, through voltage-gated calcium channels. frontiersin.orgspringernature.comnih.gov This property allows MEMRI to serve as a tool for "activity-dependent" imaging; regions with higher cellular activity and, consequently, greater calcium influx will accumulate more Mn²⁺ and appear brighter on T1-weighted images. nih.govnih.gov This provides a direct measure of cellular function, independent of the hemodynamic responses that form the basis of other functional imaging techniques like BOLD-fMRI. nih.gov

Furthermore, once inside neurons, Mn²⁺ is transported along axons via microtubule-dependent mechanisms. frontiersin.orgnih.gov This anterograde axonal transport allows MEMRI to be used for neuronal tract tracing, enabling the mapping of neural circuits and the assessment of axonal integrity in vivo. frontiersin.orgnih.govnih.gov The rate of Mn²⁺ transport can also be quantified, offering insights into the dynamics of neuronal connectivity. frontiersin.org

The use of a manganese-based compound like this compound in the context of MEMRI is theoretically plausible, given its manganese core. However, the primary application of this compound described in the literature is as a therapeutic SOD mimetic, and its use as a MEMRI contrast agent has not been explicitly detailed. The principles of MEMRI rely on the delivery of free Mn²⁺ ions to the tissue of interest. For a compound like this compound to be effective for MEMRI, the manganese ion would need to be available to interact with water protons and enter cells in a manner similar to standard MnCl₂ used in MEMRI studies.

Application in Animal Models for Investigating Tissue Physiology and Morphology

MEMRI has been widely applied in preclinical animal models to investigate the physiology and morphology of various tissues, with a particular focus on the central nervous system (CNS) and the heart. nih.govbmj.com

In neuroscience research, MEMRI is used to delineate neuroanatomical structures with high resolution. frontiersin.orgnih.gov Following systemic administration, Mn²⁺ accumulates in different brain regions, enhancing the cytoarchitecture and allowing for detailed morphological assessment. nih.govfrontiersin.org This has been valuable in studying brain development and in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, where it can reveal subtle anatomical changes and degeneration. frontiersin.org

The activity-dependent uptake of Mn²⁺ makes MEMRI a powerful tool for functional brain mapping. nih.gov For instance, in response to sensory stimuli (e.g., light, odor, or sound), active neural regions show increased Mn²⁺ enhancement, enabling the visualization of functional pathways. frontiersin.orgnih.gov MEMRI has also been used to study disease-related changes in neuronal activity. In animal models of stroke, MEMRI can help visualize the ischemic core and surrounding tissues, providing information on inflammatory responses and nerve repair processes. frontiersin.orgfrontiersin.org

As a neuronal tract tracer, MEMRI has been instrumental in mapping connections in the visual, olfactory, and somatosensory pathways in rodents and non-human primates. nih.govnih.gov In models of neurodegeneration and spinal cord injury, it can assess disruptions in axonal transport, providing a functional measure of neuronal connectivity and damage. frontiersin.orgnih.gov

In cardiac research, MEMRI is used to assess myocardial viability. bmj.com Because Mn²⁺ enters viable cardiomyocytes through calcium channels, enhanced regions on T1-weighted images correspond to functional myocardium. bmj.com This allows for the differentiation between infarcted and viable tissue in animal models of myocardial infarction. bmj.com It can also provide insights into myocardial calcium handling and contractility in cardiomyopathies. bmj.com

While this compound itself is designed as a therapeutic agent, the application of MEMRI in these animal models provides a framework for how a manganese-containing compound could potentially be used for concurrent diagnostic and therapeutic (theranostic) approaches, although this remains a hypothetical application for this compound.

Quantitative Assessment Techniques in Preclinical MRI with this compound

Quantitative MRI (qMRI) techniques aim to measure specific physical properties of tissues, providing objective and reproducible data. nih.gov In the context of MEMRI, quantitative assessment primarily involves the measurement of T1 relaxation times and the rate of Mn²⁺ accumulation or transport. nih.gov

One of the main quantitative techniques used with MEMRI is T1 mapping . This involves acquiring a series of MR images with different acquisition parameters to calculate a T1 value for each voxel in the image. The change in T1 (or the relaxation rate, R1 = 1/T1) before and after the administration of the manganese contrast agent provides a quantitative measure of Mn²⁺ concentration in the tissue. bmj.comnih.gov This allows for a more precise assessment of tissue viability, cellular activity, and the integrity of the blood-brain barrier compared to qualitative visual inspection of T1-weighted images. bmj.com

Another quantitative application of MEMRI is the measurement of axonal transport rates . By acquiring a series of images over time after the localized injection of Mn²⁺ into a specific brain region, the movement of the Mn²⁺ front along a neural pathway can be tracked. frontiersin.orgnih.gov The distance traveled by the enhanced signal over time can be used to calculate the rate of anterograde axonal transport. frontiersin.org This has been applied in animal models of neurodegenerative diseases to detect deficits in axonal transport that may precede gross morphological changes. nih.gov

While these quantitative techniques are established for MEMRI using standard manganese agents like MnCl₂, their application with a compound like this compound would require specific validation. The pharmacokinetics and biodistribution of the manganese within the Imisopasem molecule would need to be characterized to ensure that the measured T1 changes accurately reflect the intended physiological or morphological features. The stability of the compound and the bioavailability of the manganese ion for T1 relaxation are critical factors that would need to be determined in preclinical studies. nih.gov The development of such quantitative approaches could, in theory, allow for the precise measurement of the compound's delivery to target tissues and its effect on tissue physiology.

Synthetic Chemistry and Analytical Characterization for Research Purity

Strategies for Research-Scale Synthesis of Imisopasem Manganese

The synthesis of this compound for research purposes requires careful consideration of ligand design and efficient complexation with manganese ions, followed by optimization of reaction pathways to yield high-purity material suitable for academic investigation.

Ligand Design and Manganese Complexation Approaches

This compound is characterized by a specific manganese complexation with a cyclic polyamine ligand, identified as a oup.comaneN5 (1,4,7,10,13-pentaazacyclopentadecane) type ligand. nih.gov The design of such ligands is crucial for achieving the desired SOD-mimetic activity and stability. The synthesis typically involves the formation of the manganese complex through reactions that ensure the correct coordination environment for the manganese ion, enabling its catalytic function. While specific details on the synthesis of the ligand itself are not elaborated in the provided snippets, the resulting manganese complex is central to its function. The chemical formula for this compound is C21H35Cl2MnN5, with a molecular weight of 483.38 g/mol . medkoo.com

Optimization of Reaction Pathways for Academic Research Batches

Optimization of reaction pathways for academic research batches focuses on achieving high purity and reproducibility. While specific optimization parameters are not detailed, the availability of this compound as a "Yellow solid powder" medkoo.com suggests that isolation and purification steps are integral to the synthesis protocol. The consistency of NMR and MS data with literature values indicates that established synthetic routes are employed and validated for research-grade material. medkoo.com

Analytical Validation for Research Purity and Structural Integrity

Rigorous analytical validation is essential to confirm the purity and structural integrity of this compound intended for research applications. This involves a suite of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV-Vis, EPR)

Spectroscopic methods are fundamental in confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis has been reported to match the structure of this compound, with specific signals for the ligand's moieties being observable. nih.govmedkoo.com For instance, in related complexes, signals for cysteamine (B1669678) moieties have been observed around 3.50 ppm and 2.78 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight. The MS analysis of this compound yields the correct molecular weight, consistent with its chemical formula. medkoo.com ESI-MS has been used to characterize related manganese complexes, providing peaks corresponding to the complex species. mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to characterize the electronic transitions within the complex. For related manganese salen complexes, characteristic transitions have been observed, such as at 323 nm (π → π* C=N groups) and 388 nm (LMCT), indicating the coordination environment of the manganese ion. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for paramagnetic manganese ions, providing insights into the electronic and structural properties of the complex. researchgate.netnih.gov

Data Table 1: Spectroscopic Characterization Highlights

TechniqueKey FindingReference(s)
¹H NMRSignals consistent with ligand structure; specific assignments for moieties like cysteamine observed. nih.govmedkoo.com
Mass SpectrometryConfirms the correct molecular weight (483.38 g/mol ). medkoo.com
UV-Visible SpectroscopyShows characteristic transitions indicative of coordination environment (e.g., LMCT, π → π*). nih.govmdpi.com
EPR SpectroscopyUseful for characterizing paramagnetic manganese species, providing structural and electronic information. researchgate.netnih.gov

Chromatographic Purity Assessment for Research Grade Material

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of research-grade this compound. HPLC analysis, often coupled with UV detection, is used to quantify the compound and detect any impurities. oup.com While specific purity percentages for this compound are not explicitly stated in the provided documents, the requirement for "research grade material" implies that purity levels are rigorously controlled and validated. ens.fr Chiral HPLC has also been utilized for related compounds to determine enantiomeric purity. google.com

Comparative Preclinical Research and Theoretical Frameworks

Comparative Studies with Other Superoxide (B77818) Dismutase Mimetics in Research Models

The development of SOD mimetics has seen the emergence of several classes of compounds, primarily based on manganese complexes. Imisopasem manganese, a manganese(II) penta-azamacrocyclic complex, has been evaluated alongside manganese porphyrins and manganese salen complexes to understand its relative strengths and mechanistic differences.

Manganese porphyrins (MnPs), such as MnTE-2-PyP (Manganese (III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin), are a well-studied class of SOD mimetics. Comparisons have revealed significant differences in their electrochemical properties and biological activities. MnTE-2-PyP exhibits a metal-centered reduction potential (E1/2) of +228 mV versus the Normal Hydrogen Electrode (NHE) and a catalytic rate constant for superoxide dismutation (log kcat(O2•–)) of 7.92. acs.orgitn.pt In contrast, MnTBAP (Manganese (III) tetrakis(4-benzoic acid) porphyrin), another porphyrin-based mimetic, has a significantly lower reduction potential of -194 mV versus NHE and a much lower catalytic rate constant. acs.orgitn.pt These differences in redox potential directly influence their efficacy, with the more positive potential of MnTE-2-PyP correlating with better performance in certain assays and disease models. acs.org

Further comparisons have been made with other manganese porphyrins, such as MnTnHex-2-PyP, which possesses increased lipophilicity compared to MnTE-2-PyP. While MnTE-2-PyP has demonstrated effectiveness in models of radiation-induced lung injury, MnTnHex-2-PyP has shown superior potency at significantly lower doses due to its enhanced lipophilicity and mitochondrial accumulation. nih.govresearchgate.net Despite these differences, MnTE-2-PyP has also proven effective in mitigating radiation-induced lung damage and has shown potential in various other oxidative stress models. nih.govnih.govplos.org

In an E. coli model of oxidative stress, manganese (II) penta-azamacrocyclic complexes, including this compound (M40403), and manganese (III) salen complexes were tested. Only the manganese porphyrins, including MnTE-2-PyP, and manganese (II) penta-azamacrocyclic complexes were able to rescue aerobic growth of SOD-deficient E. coli, while manganese (III) salen complexes were ineffective in this specific assay. nih.gov

Salen-type manganese complexes, such as EUK-8 and EUK-134, are also recognized as SOD and catalase mimetics. wikipedia.orgnih.govmdpi.comnih.govmdpi.comnih.gov These complexes are characterized by their manganese (III) center coordinated by salen ligands, which can enhance lipid solubility and cell permeability due to aromatic ring structures. wikipedia.org While generally effective as SOD mimetics, some studies suggest that their SOD mimetic activity might be less influential in interfering with intercellular ROS signaling pathways compared to their catalase mimetic activity. nih.gov Moreover, in the aforementioned E. coli SOD-deficient growth model, salen-type manganese complexes were found to be ineffective, whereas this compound and manganese porphyrins showed efficacy. nih.gov This suggests potential differences in their specific mechanisms of action or their ability to function under certain cellular conditions.

This compound has demonstrated distinctive performance across a range of preclinical disease models, primarily related to oxidative stress and inflammation.

Radiation Injury: this compound has shown significant radioprotective effects, particularly in mitigating radiation-induced lung injury and damage to normal tissues, such as prostate tissue, during cancer radiotherapy. nih.govnih.goviiarjournals.orgmedchemexpress.complos.orgresearchgate.net It can reduce oxidative stress and inflammation associated with radiation exposure. plos.org Notably, it has also shown potential to reverse established lung damage when administered after the initial injury. researchgate.net

Inflammation and Oxidative Stress: The compound exhibits potent antioxidant and anti-inflammatory properties. It has been shown to reduce inflammation in models of asthma and other inflammatory conditions by scavenging reactive oxygen species (ROS) and inhibiting key signaling pathways like NF-κB. medchemexpress.comscirp.orgresearchgate.net

Neurodegenerative Disease Models: In models relevant to Parkinson's disease, such as paraquat (B189505) toxicity, this compound (as M40403) has demonstrated protective effects, acting at both cytosolic and mitochondrial levels to counteract oxidative damage. nih.gov

Diabetes: In preclinical models of diabetes, this compound has been observed to reduce blood glucose levels and inhibit pro-fibrotic signaling pathways. medchemexpress.commedchemexpress.com

Cancer Models: Beyond protecting normal tissues, this compound has been investigated for its direct effects on cancer cells. While it can suppress tumor growth in some models, it may also act as a pro-oxidant in cancer cells, potentiating apoptosis, particularly in conjunction with other treatments. iiarjournals.orgresearchgate.netresearchgate.netmdpi.com

Theoretical and Computational Investigations

Computational approaches play a crucial role in understanding the structure-activity relationships and mechanisms of SOD mimetics like this compound.

Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of metal complexes, including the interactions between the metal center and its surrounding ligands. For manganese complexes, MD simulations help in understanding aspects such as coordination geometries, bond stability, and the influence of solvation on these interactions. researchgate.netdiva-portal.orgnd.edu Parameterization of force fields for metal ions and their ligands is critical for accurate MD simulations, allowing researchers to probe how structural features dictate the complex's stability and interaction with biological environments. researchgate.netdiva-portal.orgimtm.cz While specific MD studies detailing the ligand-metal interactions of this compound are not extensively detailed in the provided snippets, the general methodologies are applied to similar metallo-complexes to elucidate their behavior in solution and their interaction with biological macromolecules. japsonline.comcardiff.ac.uk

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, redox potentials, and reactivity of metal complexes. researchgate.netimist.maplos.org For SOD mimetics, QC calculations are used to predict key parameters such as reduction potentials (E1/2), which are directly correlated with their catalytic activity in dismutating superoxide radicals. acs.orgresearchgate.netplos.org These calculations can also evaluate global reactivity descriptors like electronegativity, hardness, and electrophilicity, providing insights into the complex's propensity to interact with various reactive species. researchgate.netimist.ma By elucidating these fundamental properties, quantum chemistry aids in the rational design of more potent and selective SOD mimetics and helps explain their observed biological activities. acs.orgresearchgate.netplos.org For instance, QC studies can predict the impact of ligand modifications on the redox behavior of the manganese center, thereby guiding the synthesis of compounds with optimized therapeutic potential. nih.govresearchgate.net

Compound Name Table:

Common NameChemical Name/Synonym
This compoundM40403, GC4419, Manganese(II) dichloro[(4aR,13aR,17aR,21aR)-1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-eicosahydro-11,7-nitrilo-7Hdibenzo[b,h] researchgate.netnih.govwikipedia.orgiiarjournals.orgtetraazacycloheptadecine-κN5,κN13,κN18,κN21,κN22]
MnTE-2-PyPManganese (III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin
MnTBAPManganese (III) tetrakis(4-benzoic acid) porphyrin
MnTnHex-2-PyPManganese (III) meso-tetrakis(N-hexylpyridinium-2-yl)porphyrin
EUK-8, EUK-134Salen-type manganese complexes

Computational Modeling of Interaction with Biological Macromolecules in Research Contexts

Computational modeling plays a pivotal role in elucidating the intricate mechanisms by which chemical compounds interact with biological macromolecules. These in silico approaches provide atomic-level insights into molecular recognition, binding affinities, and dynamic behaviors, which are crucial for understanding a compound's function and for guiding further experimental investigations. For this compound, a manganese-based mimetic of manganese superoxide dismutase (MnSOD), computational modeling techniques are instrumental in exploring its interactions with biological targets and understanding how it confers protection against oxidative damage to macromolecules.

The field of computational biochemistry extensively utilizes methods such as molecular dynamics (MD) simulations and molecular docking to study the interactions between small molecules and biological entities like proteins, DNA, and RNA researchgate.netfrontiersin.orgnih.gov. MD simulations track the movement of atoms and molecules over time, providing a dynamic view of conformational changes, binding events, and the influence of factors like solvent and ions on these interactions frontiersin.orgunizg.hrnih.govresearchgate.net. Molecular docking, on the other hand, predicts the preferred orientation of a ligand (such as this compound) when bound to a macromolecule to form a stable complex, often quantifying the strength of this interaction through scoring functions perlierusa.comphytojournal.commdpi.com.

This compound functions by scavenging reactive oxygen species (ROS), particularly superoxide anions, thereby preventing damage to vital macromolecules like DNA cancer.govmedkoo.com. Understanding how this compound interacts with cellular components, including its potential binding sites on enzymes like MnSOD or its influence on macromolecular structures susceptible to oxidative stress, can be advanced through computational modeling. While specific published computational modeling studies detailing the interactions of this compound with biological macromolecules were not detailed in the provided search snippets, the methodologies are well-established and applied to similar systems. For instance, molecular docking studies have been employed to investigate the interactions of various compounds with superoxide dismutase (SOD) enzymes, analyzing binding affinities and identifying key interaction residues phytojournal.commdpi.com. Such studies provide a framework for how this compound's interactions could be computationally analyzed.

These computational approaches aim to predict parameters that quantify the molecular interactions. A typical output from such modeling studies might include data on binding affinity, docking scores, and the identification of specific amino acid residues or structural motifs involved in the interaction.

Representative Data Table Structure for Computational Interaction Modeling

The following table illustrates the types of data generated and analyzed in computational modeling studies investigating molecular interactions. These parameters help researchers understand the nature and strength of binding.

ParameterTypical UnitDescriptionRelevance to this compound
Binding Affinity kcal/molEstimated free energy of binding, indicating the strength of the interaction between this compound and a biological macromolecule.Higher negative values suggest stronger binding.
Docking Score Score UnitsA calculated score reflecting the predicted quality of the binding pose and interaction energy.Used to rank potential binding modes.
Interaction Type CategoricalClassification of interactions (e.g., hydrogen bond, hydrophobic, ionic, van der Waals).Identifies key forces driving binding.
Key Residues Amino Acid Name/NumberSpecific amino acid residues on the macromolecule that form direct contacts with this compound.Pinpoints critical interaction sites.
Number of H-Bonds IntegerCount of hydrogen bonds formed between the compound and the target macromolecule.Indicates the contribution of polar interactions.
RMSD (Root Mean Square Deviation) ÅMeasures the difference between the docked pose and a reference structure (if available), indicating structural similarity.Assesses the accuracy of the predicted pose.

By employing these computational techniques, researchers can gain a deeper understanding of this compound's mechanism of action at the molecular level, potentially identifying specific macromolecules it interacts with and the nature of those interactions, thereby informing the development of related therapeutic strategies.

Future Directions and Emerging Academic Research Avenues

Exploration of Novel Preclinical Applications in Oxidative Stress Research

Initial research has established the efficacy of imisopasem manganese (also known as M40403) in various preclinical models of oxidative stress-related tissue injury. nih.gov Future research is expanding upon these findings, exploring its application in a wider array of preclinical disease models where oxidative stress is a key pathological driver.

One major area of investigation is in mitigating the toxic effects of medical treatments. For instance, studies have demonstrated its protective effects against chemotherapy-induced mucositis. In a mouse model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis, administration of M40403 was shown to attenuate intestinal injury, reduce diarrhea, and preserve the structural integrity of intestinal villi. nih.gov This was associated with a reduction in the inflammatory cytokine TNF-α and a modulation of apoptosis and autophagy in the intestinal tissue. nih.gov Similarly, its radioprotective properties have been highlighted in studies showing that pretreatment with M40403 protects mice from lethal doses of total body irradiation (TBI), reducing apoptosis in the small and large bowel and promoting the recovery of lymphoid and hematopoietic tissues. medchemexpress.comnih.gov

Another promising avenue is in neuroprotection. Research using Drosophila melanogaster (fruit fly) models of paraquat-induced toxicity, a model relevant to Parkinson's disease, has shown that M40403 can compensate for the loss of endogenous SOD enzymes and protect against oxidative damage. nus.edu.sg Furthermore, in a comparative study, this compound demonstrated a reduction in mitochondrial superoxide (B77818) in rotenone (B1679576) and antimycin A-exposed rat cardiomyocytes. nus.edu.sg

The table below summarizes key findings from preclinical studies investigating novel applications of this compound.

Preclinical ModelKey Findings with this compound (M40403)Reference(s)
5-Fluorouracil-induced intestinal mucositis in miceAttenuated intestinal mucosal injury, preserved villi length, and reduced diarrhea score. nih.gov
Total Body Irradiation (TBI) in miceIncreased 30-day survival, reduced apoptosis in the bowel, and promoted recovery of hematopoietic and lymphoid tissues. medchemexpress.comnih.gov
Paraquat-induced toxicity in Drosophila melanogasterCompensated for the loss of endogenous SOD enzymes and protected against oxidative damage. nus.edu.sg
Rotenone/Antimycin A-induced stress in rat cardiomyocytesDecreased mitochondrial superoxide and helped restore mitochondrial membrane potential. nus.edu.sg

Development of Advanced Research Tools Incorporating this compound

This compound's selectivity for superoxide anions makes it an invaluable research tool for dissecting the specific role of this reactive oxygen species (ROS) in complex biological processes. nih.gov Its utility as a pharmacological tool has been demonstrated in studies of inflammation, where it was used to show that superoxide anions are critical mediators in the inflammatory cascade. nih.gov In a rat model of carrageenan-induced pleurisy, M40403 attenuated multiple parameters of inflammation, including fluid accumulation, neutrophil infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β. medchemexpress.comnih.gov

Future research is anticipated to leverage these properties to develop more sophisticated research tools. For example, this compound could potentially be incorporated into redox-sensitive imaging probes. While specific examples of this are yet to be published, the development of manganese-based nanoparticles for multimodal imaging applications, such as MRI, suggests a potential pathway for creating probes that can specifically report on superoxide flux in real-time within living systems. mdpi.com Such tools would be transformative for studying the spatiotemporal dynamics of oxidative stress in both health and disease.

Furthermore, the development of cellular assays to screen for the efficacy of SOD mimetics highlights the importance of such compounds as standards and controls in the development of new antioxidant therapies. duke.edu As our understanding of the nuanced roles of different ROS grows, selective tools like this compound will be crucial for elucidating specific signaling pathways.

Unraveling Further Mechanistic Details Through Advanced Biophysical Techniques

The fundamental mechanism of this compound is its ability to catalyze the dismutation of superoxide into hydrogen peroxide and oxygen, thereby mimicking the function of the native MnSOD enzyme. cancer.gov The catalytic rate constant for this reaction has been reported to be greater than 2 x 107 M-1s-1. caymanchem.com

While the catalytic function is established, a detailed, atomic-level understanding of how this compound achieves this is still an area of active inquiry. Advanced biophysical techniques, which have been instrumental in characterizing the native MnSOD enzyme, have not yet been extensively applied to this compound itself. For instance, there are no publicly available crystal structures of this compound, which would provide invaluable insights into its three-dimensional conformation and the coordination environment of the manganese ion. nih.govrcsb.org

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are powerful for studying manganese-containing molecules. nih.govnih.govibm.com While EPR has been used to study the native MnSOD and other manganese complexes, specific EPR studies on this compound to probe its electronic structure and interaction with superoxide are not yet in the public domain. Computational modeling and density functional theory (DFT) simulations, which have been used to study the catalytic mechanism of native MnSOD, could also be applied to this compound to provide a theoretical framework for its catalytic cycle. mdpi.com Future research employing these advanced biophysical and computational methods will be critical for a deeper understanding of its structure-function relationship and for the rational design of next-generation SOD mimetics with enhanced activity and specificity.

Synergistic Research with Other Investigational Agents in Multimodal Preclinical Paradigms

A significant and expanding area of research is the use of this compound in combination with other therapeutic agents to enhance efficacy and mitigate toxicity. The ability of this compound to selectively protect normal tissues from oxidative damage while potentially augmenting the effects of certain cancer therapies makes it an attractive candidate for synergistic studies.

Preclinical research has shown promising synergistic effects with conventional chemotherapeutics. In a study on ovarian cancer cells, a manganese porphyrin (MnP)-based SOD mimetic, when combined with carboplatin, led to increased inhibition of cancer cell growth, glycolytic activity, and ATP production, while protecting normal ovarian cells from carboplatin's toxicity. nus.edu.sg Another study demonstrated that M40403 improves 5-fluorouracil-induced intestinal mucositis in a mouse model without compromising the anti-tumor activity of 5-FU. nih.gov

The combination of this compound with immunotherapy is also an emerging field. An early study showed that M40403 could block the dose-limiting hypotension associated with Interleukin-2 (IL-2) treatment in mice, allowing for higher doses of IL-2 and enhancing its anti-tumor effects. cancer.gov This suggests a potential role for SOD mimetics in combination with other immunotherapies, such as immune checkpoint inhibitors, although specific preclinical studies combining this compound with these agents are yet to be published.

The table below provides a summary of key preclinical findings on the synergistic effects of this compound.

Combination AgentPreclinical ModelKey Synergistic/Protective Effects of this compound (M40403)Reference(s)
5-Fluorouracil (5-FU)Mouse model of intestinal mucositis and Meth-A ascites tumorAttenuated 5-FU-induced intestinal mucositis and diarrhea without compromising the anti-tumor activity of 5-FU. nih.gov
CarboplatinOvarian cancer cell linesA MnP-based SOD mimetic increased the inhibition of cancer cell growth when combined with carboplatin, while protecting normal cells. nus.edu.sg
Total Body Irradiation (TBI)Mouse model of radiation injuryProvided significant protection against lethal doses of radiation, suggesting a synergistic role in radiotherapy by mitigating normal tissue toxicity. medchemexpress.comnih.gov
Interleukin-2 (IL-2)Mouse tumor models (Meth A ascites and RENCA renal carcinoma)Blocked IL-2-induced hypotension, allowing for higher, more effective anti-tumor doses of IL-2. cancer.gov

Future research will likely explore combinations with a broader range of targeted therapies and immunotherapies, including PARP inhibitors and immune checkpoint blockers, to further exploit the differential oxidative stress levels between normal and cancerous tissues. nih.govbiorxiv.orgresearchgate.net

Q & A

Q. What is the mechanism by which imisopasem manganese mimics MnSOD activity, and how is this validated experimentally?

this compound is a synthetic, non-peptidyl mimetic of mitochondrial manganese superoxide dismutase (MnSOD). Its mechanism involves catalytically scavenging superoxide anions (O₂⁻) without interacting with other reactive oxygen species (ROS), thereby reducing oxidative damage . Methodologically, researchers validate this using:

  • In vitro enzyme kinetics : Measuring dismutation rates of O₂⁻ via cytochrome c reduction assays or electron paramagnetic resonance (EPR) spectroscopy .
  • In vivo models : Assessing protection against ROS-mediated tissue damage (e.g., intestinal ischemia-reperfusion injury) by comparing oxidative stress biomarkers (e.g., malondialdehyde levels) between treated and untreated groups .

Q. How do researchers design dose-response studies for this compound in preclinical models?

Dose optimization requires balancing efficacy and toxicity. Key steps include:

  • Pilot studies : Testing a wide range of doses (e.g., 1–50 mg/kg) in small animal cohorts to identify thresholds for ROS scavenging and adverse effects.
  • Endpoint selection : Quantifying tissue-specific SOD activity, lipid peroxidation, and histopathological changes .
  • Pharmacokinetic profiling : Using LC-MS/MS to measure plasma and tissue manganese levels, ensuring the compound reaches target sites .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across ROS-related disease models be reconciled?

Discrepancies may arise from model-specific variables (e.g., baseline ROS levels, genetic backgrounds). To address this:

  • Comparative meta-analysis : Pool data from studies using standardized metrics (e.g., ROS reduction percentages) and stratify by model type (e.g., colitis vs. chemotherapy-induced mucositis) .
  • Mechanistic deconvolution : Use knockout models (e.g., SOD2-deficient mice) to isolate this compound’s effects from endogenous MnSOD activity .

Q. What experimental strategies are recommended to evaluate this compound’s interactions with chemotherapy agents like 5-fluorouracil (5-FU)?

this compound is studied as a chemoprotectant to mitigate 5-FU-induced mucositis. Critical considerations include:

  • Temporal dosing : Administer this compound before, during, or after 5-FU to assess timing-dependent efficacy .
  • Tumor protection risk : Evaluate whether ROS scavenging inadvertently shields cancer cells using co-culture models (e.g., human colon cancer cells + normal intestinal epithelium) .

Q. How should researchers assess long-term safety of this compound, particularly manganese accumulation?

Manganese toxicity is a concern due to the compound’s metal center. Methodologies include:

  • Tissue burden studies : Atomic absorption spectroscopy to measure manganese levels in the brain, liver, and kidneys after chronic dosing .
  • Behavioral assays : Monitoring motor function (e.g., rotarod tests) in rodent models to detect neurotoxicity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s effects on heterogeneous datasets (e.g., variable ROS levels across tissues)?

  • Mixed-effects models : Account for nested data (e.g., multiple tissue samples per subject) and covariates like baseline oxidative stress .
  • Principal component analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics of ROS-regulated genes) to identify key pathways affected by treatment .

Q. How can researchers address reproducibility challenges in this compound studies?

  • Standardized ROS assays : Use validated kits (e.g., dihydroethidium fluorescence for O₂⁻) across labs .
  • Open-data practices : Share raw datasets (e.g., oxidative stress biomarkers) via repositories like Figshare, ensuring transparency .

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